N-(Methylsulfonyl)azetidine
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Overview
Description
N-(Methylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is a member of the azetidine family, which is a class of cyclic organic compounds containing a four-membered ring structure.
Mechanism Of Action
The mechanism of action of N-(Methylsulfonyl)azetidine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the process of programmed cell death.
Biochemical And Physiological Effects
N-(Methylsulfonyl)azetidine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce tumor growth in mice and reduce inflammation in rats.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(Methylsulfonyl)azetidine in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, it has shown promising results in various fields of scientific research, including medicinal chemistry, agriculture, and materials science. However, one of the limitations of using this compound in lab experiments is its toxicity, which can limit its potential applications.
Future Directions
There are several future directions for the research of N-(Methylsulfonyl)azetidine. One of the potential directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in agriculture and materials science. Finally, studies are needed to evaluate the toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(Methylsulfonyl)azetidine can be achieved through several methods, including the reaction of 1,4-dichloro-2-butene with sodium sulfinate, the reaction of 1,4-dichloro-2-butene with sodium methanesulfinate, and the reaction of 1,2-dichloroethylene with sodium methanesulfinate. However, the most common method for synthesizing N-(Methylsulfonyl)azetidine is the reaction of 1,4-dichloro-2-butene with sodium methanesulfinate in the presence of a base such as potassium carbonate.
Scientific Research Applications
N-(Methylsulfonyl)azetidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. In agriculture, it has been found to have herbicidal and insecticidal activities. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
properties
CAS RN |
13595-45-4 |
---|---|
Product Name |
N-(Methylsulfonyl)azetidine |
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)5-3-2-4-5/h2-4H2,1H3 |
InChI Key |
RNCROYMBTHIPDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC1 |
Canonical SMILES |
CS(=O)(=O)N1CCC1 |
Other CAS RN |
13595-45-4 |
synonyms |
1-(Methylsulfonyl)azetidine |
Origin of Product |
United States |
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